1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine typically involves the reaction of an imidazolidine derivative with a chlorinated alkene and a nitroalkene. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Specific details would depend on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine derivatives: Compounds with similar structures but different substituents.
Other Imidazolidines: Compounds with variations in the imidazolidine ring or side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1-(3-chloroprop-2-enyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2 |
InChI Key |
YZYLRANZSRIEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC=CCl |
Origin of Product |
United States |
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